6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
Description
General Overview of Benzimidazole (B57391) Heterocycles in Contemporary Chemical Research
Benzimidazole is a bicyclic aromatic organic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. encyclopedia.pubwikipedia.org This core structure, with nitrogen atoms typically at the 1 and 3 positions, provides a unique combination of stability, aromaticity, and the ability to engage in hydrogen bonding. mdpi.com In contemporary chemical research, benzimidazoles are recognized for their broad spectrum of biological activities, which has led to their extensive use in medicinal chemistry. rsc.org Derivatives of this scaffold have been developed as antimicrobial, antiviral, anticancer, anthelmintic, and antihypertensive agents. rsc.org
Beyond pharmaceuticals, the benzimidazole framework is a valuable building block in organic synthesis and materials science. rsc.org Its derivatives are utilized as intermediates in the synthesis of dyes and high-performance polymers. rsc.org The inherent electronic properties and thermal stability of the benzimidazole ring system also make it a component of interest for advanced materials, including organic light-emitting diodes (OLEDs) and corrosion inhibitors. nbinno.comresearchgate.net
Historical Context and Evolution of Benzimidazole Derivatives in Academic Inquiry
The scientific journey of benzimidazoles began with the discovery that N-ribosyl-dimethylbenzimidazole is a fundamental component of vitamin B12, where it acts as an axial ligand for the cobalt atom. wikipedia.org This finding sparked significant interest in the biological relevance of the benzimidazole nucleus. The first synthesis of the parent compound, benzimidazole, is credited to the condensation reaction of o-phenylenediamine (B120857) with formic acid. wikipedia.org
In the mid-20th century, the discovery of the potent anthelmintic properties of early derivatives marked a pivotal moment, propelling benzimidazoles to the forefront of parasitology research. This success spurred chemists to explore the structure-activity relationships of the benzimidazole scaffold, leading to the synthesis of thousands of derivatives. encyclopedia.pub Research evolved from creating simple substituted benzimidazoles to designing complex, multi-functional molecules and hybrid compounds tailored for specific biological targets or material properties. encyclopedia.pub This evolution has been supported by the development of more sophisticated synthetic methodologies, including metal-catalyzed reactions and green chemistry approaches. encyclopedia.pub
Significance of Substituted Benzimidazole Scaffolds in Medicinal Chemistry and Materials Science Research
The strategic placement of substituents on the benzimidazole core is a cornerstone of its utility. Modifications at the N-1, C-2, C-5, and C-6 positions can dramatically alter a molecule's physicochemical properties, biological activity, and target specificity.
In medicinal chemistry, this versatility has led to the development of numerous FDA-approved drugs. The benzimidazole scaffold's ability to mimic naturally occurring nucleotides, such as purine, allows it to interact effectively with various biopolymers like enzymes and receptors. This has resulted in blockbuster drugs across several therapeutic areas.
Prominent Benzimidazole-Based Drugs
| Drug Name | Therapeutic Class | Primary Application |
|---|---|---|
| Omeprazole | Proton Pump Inhibitor | Treatment of acid reflux and ulcers. encyclopedia.pub |
| Albendazole | Anthelmintic | Treatment of parasitic worm infections. |
| Telmisartan | Antihypertensive | Management of high blood pressure. encyclopedia.pub |
| Bendamustine | Anticancer | Treatment of certain types of cancer. encyclopedia.pub |
| Clemizole | Antihistamine | Used for its anti-allergy properties. encyclopedia.pub |
In materials science, substituted benzimidazoles are integral to the creation of high-performance materials. Polybenzimidazoles (PBIs) are a class of polymers known for their exceptional thermal and mechanical stability, making them suitable for demanding applications in aerospace and firefighting equipment. elsevier.com The rigid, conjugated nature of the benzimidazole ring contributes to these properties. mdpi.com Furthermore, their good electron transfer capabilities have led to their use in electronic devices, such as OLEDs and solar cells. researchgate.netmdpi.com Benzimidazole derivatives are also effective as organic solderability preservatives in the manufacturing of printed circuit boards and as corrosion inhibitors for metals. researchgate.net
Research Landscape and Emerging Trends for Halogenated and Alkylated Benzimidazoles
The introduction of halogen atoms and alkyl groups onto the benzimidazole scaffold represents a key strategy for fine-tuning molecular properties. This is the chemical context for 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole, a compound that features both types of substitutions.
Halogenation , such as the inclusion of a bromo group at the C-6 position, is a common tactic in medicinal chemistry to enhance biological activity. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. mdpi.com Research has shown that halogenated benzimidazoles are potent kinase inhibitors and can exhibit significant cytotoxic effects against cancer cell lines. mdpi.com
Alkylation , particularly the addition of methyl groups at the N-1 and C-2 positions, also plays a crucial role. N-alkylation can influence a compound's solubility and cell permeability. Studies on energetic materials have indicated that methyl substituents can increase the thermal stability of the benzimidazole ring. nih.gov
The compound This compound embodies these design principles. It combines a bromine atom, known to modulate biological activity, with two methyl groups that can affect stability and other physical properties. While specific research applications for this exact molecule are not extensively documented in mainstream literature, its structure is representative of the exploratory efforts in chemical synthesis to create novel derivatives with potentially useful characteristics.
Chemical Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrN2 |
| Molecular Weight | 225.09 g/mol |
| Appearance | Solid |
Emerging trends in this area focus on developing more efficient and environmentally friendly synthetic routes. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times, and "green" chemistry protocols that utilize less hazardous solvents and reagents. encyclopedia.pub The continued exploration of halogenated and alkylated benzimidazoles, synthesized through these modern methods, remains a promising avenue for the discovery of new pharmaceuticals and advanced materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,2-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPOCWQCTILEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 6 Bromo 1,2 Dimethyl 1h Benzo D Imidazole
Primary Synthetic Routes to the Benzimidazole (B57391) Core
The formation of the benzimidazole nucleus is a cornerstone of heterocyclic chemistry, with several well-established methods. These routes can be broadly categorized into cyclocondensation reactions, one-pot multicomponent strategies, and various catalytic approaches.
Cyclocondensation Reactions of Ortho-Phenylenediamine Derivatives
The most traditional and widely employed method for synthesizing the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the cyclocondensation of an ortho-phenylenediamine with a carboxylic acid or its derivatives (such as aldehydes, esters, or nitriles) under acidic conditions. nih.govsemanticscholar.orgencyclopedia.pub In the context of synthesizing 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole, this would ideally start from a pre-functionalized diamine, such as 4-bromo-N1-methylbenzene-1,2-diamine.
The general mechanism involves the initial formation of a mono-acylated or mono-alkylated intermediate, followed by an intramolecular cyclization with the elimination of water to form the imidazole (B134444) ring. The choice of reaction conditions, particularly the acid catalyst and temperature, plays a crucial role in the efficiency of the cyclization.
A plausible synthetic route starting from 4-bromo-1,2-phenylenediamine would involve a two-step process: N-methylation followed by cyclocondensation with a C1 source to introduce the second methyl group. For instance, condensation with acetic acid would yield the 2-methylbenzimidazole, which can then be N-methylated. nih.gov
| Starting Materials | Reagents and Conditions | Product | Reference(s) |
| o-phenylenediamine (B120857), Carboxylic acid | Strong acids (e.g., HCl, PPA) | 2-substituted benzimidazole | nih.govsemanticscholar.org |
| o-phenylenediamine, Aldehyde | Oxidizing agent | 2-substituted benzimidazole | organic-chemistry.org |
| 4-bromo-1,2-diaminobenzene, 2-nitrobenzaldehyde | Nitrobenzene, 180°C | 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole | nih.gov |
One-Pot Multicomponent Reactions for Benzimidazole Synthesis
To enhance synthetic efficiency and adhere to the principles of green chemistry, one-pot multicomponent reactions (MCRs) have emerged as powerful tools for the construction of complex molecules like benzimidazoles from simple starting materials in a single synthetic operation. nih.govresearchgate.netresearchgate.net These reactions often involve the in-situ formation of intermediates that rapidly undergo further transformations to yield the final product.
For the synthesis of substituted benzimidazoles, a typical MCR might involve an ortho-phenylenediamine, an aldehyde, and an oxidizing agent. The reaction proceeds through the formation of a Schiff base, which then undergoes oxidative cyclization. Catalysts can play a significant role in promoting these transformations under milder conditions.
An iron-catalyzed one-pot, three-component synthesis of benzimidazoles has been reported, utilizing benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate. nih.gov This method proceeds via a domino C-N bond formation and cyclization. While not directly applied to the target molecule, this strategy highlights the potential for developing a multicomponent approach for the synthesis of this compound by selecting appropriately substituted precursors.
Catalytic Approaches in Benzimidazole Formation
The use of catalysts in benzimidazole synthesis offers several advantages, including milder reaction conditions, higher yields, and improved selectivity. A wide range of catalysts, including metal-based and metal-free systems, have been developed.
Copper-catalyzed intramolecular N-arylation is a well-established method for forming the benzimidazole ring. rsc.org This approach typically involves the cyclization of an N-aryl amidine precursor. Palladium catalysts have also been employed for the synthesis of N-1-alkyl benzimidazoles through a C-N bond formation and cyclization cascade. tandfonline.com
Furthermore, various Lewis and Brønsted acids have been shown to effectively catalyze the condensation of ortho-phenylenediamines with carbonyl compounds. nih.gov Microwave irradiation has also been utilized to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. nih.gov
| Catalyst | Reaction Type | Starting Materials | Reference(s) |
| Copper(I) | Intramolecular N-arylation | N-aryl amidines | rsc.org |
| Palladium(II) acetate | C-N coupling/cyclization | Formimidamides, Benzylamines | tandfonline.com |
| Erbium(III) triflate | Condensation | N-phenyl-o-phenylenediamine, Aldehyde | nih.gov |
| Iron(III) porphyrin | Multicomponent reaction | Benzo-1,2-quinone, Aldehyde, Ammonium acetate | nih.gov |
Regioselective Functionalization Strategies for this compound Synthesis
The synthesis of the specifically substituted this compound requires precise control over the introduction of the bromine atom and the two methyl groups. This can be achieved either by starting with pre-functionalized precursors or by the regioselective functionalization of the benzimidazole core.
Directed Bromination Techniques for Benzimidazole Scaffolds
The electrophilic bromination of the benzimidazole ring typically occurs on the benzene (B151609) portion of the molecule. The position of bromination is directed by the electronic properties of the substituents already present on the ring. In the case of 1,2-dimethyl-1H-benzo[d]imidazole, the electron-donating nature of the imidazole ring and the methyl groups would activate the benzene ring towards electrophilic substitution.
Based on the directing effects of the imidazole ring and the methyl group at position 2, electrophilic attack is most likely to occur at the 5- or 6-position. The electronic distribution in the benzimidazole ring system generally favors substitution at the 5- and 6-positions, which are para and meta to the annulated nitrogen atoms, respectively. The specific ratio of 5-bromo to 6-bromo isomers can be influenced by the reaction conditions, including the brominating agent and the solvent.
Palladium-catalyzed regioselective halogenation using N-halosuccinimides has been demonstrated for related heterocyclic systems, where a directing group can control the site of halogenation. semanticscholar.orgrsc.org While not specifically reported for 1,2-dimethylbenzimidazole, this approach could potentially be adapted to achieve selective bromination at the 6-position.
N-Alkylation and C-Alkylation Methods for Dimethyl Substitution
The introduction of the two methyl groups can be achieved through N-alkylation and C-alkylation strategies.
N-Alkylation: The methylation of the nitrogen atom at the 1-position is a common transformation for benzimidazoles. This is typically achieved by treating the N-H benzimidazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. For the synthesis of the target molecule, one could envision the N-methylation of 6-bromo-2-methyl-1H-benzimidazole. nih.gov The synthesis of N-alkylated benzimidazoles can also be achieved through metal-catalyzed reactions. beilstein-journals.orgnih.gov
C-Alkylation: The methyl group at the 2-position is typically introduced during the formation of the benzimidazole ring, as described in the cyclocondensation section, by using a reagent containing a methyl group, such as acetic acid or acetaldehyde. Direct C-H methylation of the benzimidazole ring at the 2-position is less common but can be achieved under specific conditions, often involving radical reactions or transition metal catalysis.
A more practical approach to obtain the 1,2-dimethyl substitution pattern is to start with an N-methylated ortho-phenylenediamine and then perform the cyclocondensation with a C1 source that provides the second methyl group. For instance, the reaction of N-methyl-1,2-phenylenediamine with acetic acid would yield 1,2-dimethyl-1H-benzo[d]imidazole. semanticscholar.org Subsequent bromination would then lead to the desired product.
Post-Synthetic Modifications and Chemical Reactivity of this compound
The reactivity of this compound is largely dictated by the presence of the bromo substituent on the benzene ring and the inherent chemical nature of the benzimidazole scaffold itself. The bromine atom serves as a valuable handle for introducing a wide array of functional groups via substitution and cross-coupling reactions.
While nucleophilic aromatic substitution (SNAr) reactions on unactivated aryl halides are generally challenging, the electronic nature of the benzimidazole ring can influence the reactivity of the C-Br bond. The presence of electron-withdrawing groups ortho or para to the leaving group can facilitate SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. researchgate.netrsc.org For this compound, the imidazole moiety's electronic influence is crucial.
Palladium-catalyzed amination reactions, a form of nucleophilic substitution, have been successfully employed for unprotected bromoimidazoles and bromopyrazoles, suggesting that similar transformations are feasible for this compound. researchgate.net These reactions typically utilize a palladium precatalyst and a bulky biarylphosphine ligand, such as tBuBrettPhos, under mild conditions to afford amino-substituted benzimidazoles in good yields. nih.gov
The following table provides illustrative examples of palladium-catalyzed amination on related bromo-heterocycles.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromo-1H-imidazole | Aniline | P4/L4 | LHMDS | THF | 85 |
| 2-Bromo-1H-imidazole | Morpholine | P4/L4 | LHMDS | THF | 75 |
| 4-Bromo-1H-pyrazole | n-Butylamine | P4/L4 | LHMDS | THF | 82 |
The bromine atom at the 6-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl compounds by coupling an organohalide with an organoboron compound. nih.gov this compound is expected to readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl boronic acids or their esters. Typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or a palladium(II) salt with a suitable phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system, often a mixture of an organic solvent and water. researchgate.netnih.govresearchgate.net The reaction is tolerant of a wide range of functional groups. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govacs.org Copper-free Sonogashira protocols have also been developed. beilstein-journals.org The coupling of this compound with various terminal alkynes would provide access to a range of alkynyl-substituted benzimidazoles.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net This palladium-catalyzed reaction typically requires a base to neutralize the hydrogen halide formed during the reaction. numberanalytics.com this compound can be coupled with various alkenes, such as styrenes or acrylates, to introduce vinyl groups onto the benzimidazole core. nih.gov
The following table summarizes typical conditions for these cross-coupling reactions on analogous aryl bromides.
| Reaction | Coupling Partner | Typical Catalyst | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF or Toluene |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | K₂CO₃ | DMF |
The benzimidazole ring system can undergo both oxidative and reductive transformations, although the specific reactions for this compound are not extensively documented. N-alkylation of benzimidazoles is a common transformation. researchgate.net The reduction of nitro-substituted benzimidazoles to the corresponding amines is a well-established procedure, often carried out with reagents like tin(II) chloride or through catalytic hydrogenation. nih.gov While this compound does not possess a nitro group, this indicates the general stability of the benzimidazole core to reductive conditions that can be applied to other functional groups that might be introduced.
Oxidative reactions of the benzimidazole ring itself are less common and can lead to ring opening under harsh conditions. However, the synthesis of some benzimidazole derivatives involves an oxidative cyclization step. pnu.ac.ir
Electrophilic aromatic substitution on the benzimidazole ring is influenced by the directing effects of the fused imidazole ring and the existing substituents. Nitration of benzimidazole and its 1-methyl derivative typically occurs at the 5- or 6-position. For 1,2-dimethyl-1H-benzo[d]imidazole, the substitution pattern would be influenced by the activating methyl groups and the deactivating (by induction) yet ortho, para-directing (by resonance) nature of the imidazole nitrogen atoms. Given that the 6-position is already substituted with bromine, further electrophilic substitution would likely occur at the 4-, 5-, or 7-positions. For instance, bromination of benzimidazole in an aqueous solution has been studied, indicating that further halogenation could be possible under suitable conditions. rsc.orgresearchgate.net
Optimization of Reaction Conditions and Yield Enhancement in Synthetic Protocols
The efficiency and outcome of the synthetic transformations involving this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as the catalyst system, base, temperature, and solvent is crucial for maximizing yields and minimizing side reactions.
The choice of solvent can significantly impact the reaction rate, selectivity, and yield of the aforementioned transformations.
In nucleophilic aromatic substitution reactions , polar aprotic solvents like DMF, DMSO, and NMP are often preferred as they can solvate the charged intermediates and accelerate the reaction. csic.es
For palladium-catalyzed cross-coupling reactions , the optimal solvent depends on the specific reaction type.
Suzuki-Miyaura reactions are frequently carried out in mixtures of an organic solvent (e.g., dioxane, THF, or toluene) and an aqueous base solution. The presence of water can be crucial for the dissolution of the base and for facilitating the transmetalation step. researchgate.net
Sonogashira couplings are often performed in polar aprotic solvents like DMF or in nonpolar solvents such as toluene, with the choice affecting the solubility of the reactants and the stability of the catalytic species. nih.govlucp.net
Heck reactions are typically conducted in polar aprotic solvents like DMF or DMA, which can stabilize the polar intermediates in the catalytic cycle. numberanalytics.com
The following table illustrates the effect of solvent on the yield of a model Heck reaction.
| Solvent | Base | Yield (%) |
|---|---|---|
| DMF/H₂O | K₂CO₃ | 90 |
| DMF | KOH | 89 |
| Toluene | K₂CO₃ | Low |
Data adapted from a study on a similar Heck coupling reaction. researchgate.net
Temperature and Pressure Effects on Reaction Kinetics and Selectivity
Temperature is a critical parameter in the synthesis of benzimidazoles, profoundly influencing both the speed of the reaction (kinetics) and the nature of the products formed (selectivity). The relationship between temperature and reaction rate is generally described by the Arrhenius equation, which indicates that higher temperatures typically lead to faster reactions by providing the necessary activation energy. physchemres.org Kinetic studies on related benzimidazole systems have demonstrated a positive temperature dependence, where the rate constants increase with temperature over wide ranges (e.g., 273-1000 K). physchemres.org
The effect of pressure on the kinetics and selectivity of benzimidazole synthesis is not a widely reported parameter in the available scientific literature. Most condensation and cyclization reactions to form the benzimidazole ring are conducted at atmospheric pressure, as pressure is not considered a critical variable for these specific transformation types.
Table 1: Example of Temperature Effect on Yield in Benzimidazole Synthesis The following data illustrates the effect of temperature on the yield of 2-aryl-1-arylmethyl-1H-1,3-benzimidazole, a related compound.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temperature | 2.2 | 93 |
| 2 | Higher Temperatures | - | Lower Yields (due to by-products) |
Data sourced from studies on related benzimidazole syntheses. researchgate.net
Catalyst Selection and Concentration Optimization in Benzimidazole Synthesis
The synthesis of the benzimidazole core is frequently a catalyzed process, where the selection of an appropriate catalyst and the optimization of its concentration are paramount for achieving high efficiency, selectivity, and mild reaction conditions. A wide array of catalysts has been successfully employed for the synthesis of various benzimidazole derivatives. These include Lewis acids like Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3), which can selectively control whether a mono- or di-substituted product is formed. beilstein-journals.orgnih.gov Other examples include cobalt complexes such as Co(acac)2, solid acid catalysts like ZrO2–Al2O3, and various nanoparticles, including zinc ferrite (B1171679) (ZnFe2O4) and silver (Ag). cdnsciencepub.comdoi.orgmdpi.comnih.gov The choice of catalyst can significantly impact the reaction conditions, with some systems enabling synthesis at ambient temperatures. mdpi.com
Optimizing the catalyst concentration is a critical step in developing an efficient synthetic protocol. An increase in catalyst loading does not necessarily translate to a better outcome; instead, an optimal concentration often exists beyond which no further improvement in yield is observed, and may even be detrimental. For instance, in the synthesis of 2-phenyl-1H-benzimidazole using a ZnFe2O4 nano-catalyst, it was found that 10 mol% of the catalyst produced an excellent yield. doi.org Further increasing the catalyst concentration did not lead to any improvement. doi.org Similarly, in another study using an aqueous extract of Acacia concinna pods as a catalyst, the yield increased with catalyst concentration up to 20 mol%, after which the yield began to decrease. researchgate.net This highlights the necessity of carefully tuning the catalyst amount to maximize efficiency and minimize waste.
Table 2: Example of Catalyst Concentration Optimization for 2-phenyl-1H-benzimidazole Synthesis This data shows the effect of ZnFe2O4 nano-catalyst concentration on product yield.
| Entry | Catalyst Concentration (mol%) | Yield (%) |
| 1 | 2.5 | Lower |
| 2 | 5 | Moderate |
| 3 | 10 | Excellent |
| 4 | >10 | No Improvement |
Data from a study on the synthesis of 2-phenyl-1H-benzimidazole. doi.org
Table 3: Example of Yield Variation with Natural Catalyst Concentration This data illustrates the effect of the concentration of an aqueous extract of Acacia concinna pods on product yield.
| Catalyst Concentration (mol%) | Yield (%) |
| 10 | 89 |
| 20 | 97 |
| 30 | 95 |
| 40 | 95 |
Data sourced from a study on the synthesis of benzimidazole derivatives. researchgate.net
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
Following a comprehensive and targeted search for experimental data on the chemical compound this compound, it has been determined that the specific spectroscopic information required for a detailed structural elucidation is not available in the public domain. Despite utilizing the compound's specific CAS Number (99512-64-8) in searches across scientific databases and scholarly articles, no peer-reviewed studies or datasets containing the necessary High-Resolution Nuclear Magnetic Resonance (NMR) or High-Resolution Mass Spectrometry (HRMS) data could be located.
The investigation aimed to gather detailed research findings for the following analytical techniques, as specified for a thorough characterization:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (¹H) NMR spectral data, including chemical shifts, signal multiplicities, and coupling constants.
Carbon-13 (¹³C) NMR spectral assignments and chemical shifts.
Data from two-dimensional NMR techniques (such as COSY, HSQC, HMBC, NOESY) to confirm the molecular structure.
High-Resolution Mass Spectrometry (HRMS):
Precise mass determination to elucidate the exact molecular formula.
Analysis of fragmentation patterns to provide structural insights.
While vendor listings confirm the commercial availability of the compound and databases provide its basic molecular formula (C₉H₉BrN₂) and molecular weight, the primary experimental data essential for writing a scientifically accurate article on its advanced spectroscopic characterization is absent from the accessible literature. Therefore, the creation of data tables and a detailed discussion of its spectral properties and structural confirmation cannot be performed at this time.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 1,2 Dimethyl 1h Benzo D Imidazole
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Specific experimental IR and Raman spectral data, including peak positions (in cm⁻¹), intensities, and assignments for the vibrational modes of 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole, are not available in the reviewed literature. A detailed analysis identifying functional groups such as C-H, C-N, C=N, and C-Br stretches, as well as the vibrational modes of the benzimidazole (B57391) ring system, cannot be provided without this primary data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
No published UV-Vis absorption spectra for this compound were found. Consequently, information regarding its absorption maxima (λmax), molar absorptivity coefficients (ε), and the specific electronic transitions (e.g., π→π, n→π) responsible for its UV-Vis absorption profile is unavailable. An analysis of the compound's electronic conjugation based on experimental spectroscopic evidence cannot be conducted.
X-ray Crystallography for Solid-State Structure Determination
A solved crystal structure for this compound has not been deposited in public crystallographic databases, nor has it been described in the accessible scientific literature. Therefore, a detailed empirical analysis of its solid-state structure is not possible.
Analysis of Molecular Geometry, Bond Lengths, and Bond Angles
Without crystallographic data, a definitive analysis of the precise bond lengths (e.g., C-C, C-N, C-Br) and bond angles within the molecule is not feasible.
Conformational Analysis and Torsional Angles
A detailed discussion of the molecule's conformation and the specific torsional angles that define the spatial arrangement of its substituent groups (bromo and dimethyl) relative to the benzimidazole core cannot be performed without experimental structural data.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Crystal Packing
Information on the intermolecular forces, such as potential hydrogen bonds, halogen bonds, or π-π stacking interactions, that govern the crystal packing of this compound in the solid state is unavailable.
Resolution of Regiochemical and Stereochemical Ambiguities
While the chemical name defines the regiochemistry, X-ray crystallography would provide the ultimate confirmation of the substituent positions on the benzimidazole ring. As no structure has been reported, this experimental verification is not available. The molecule is achiral, so no stereochemical ambiguities exist.
Computational and Theoretical Investigations of 6 Bromo 1,2 Dimethyl 1h Benzo D Imidazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. These calculations yield a wealth of information about the molecule's electronic character.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
The electronic structure of a molecule is fundamental to its reactivity and optical properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole (B57391) ring system, while the LUMO would also be distributed over the aromatic system. The presence of the bromine atom, an electron-withdrawing group, would influence the energy levels of these orbitals.
Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | Indicates chemical reactivity and stability |
| Ionization Potential (I) | 6.5 | Approximate energy required to remove an electron |
| Electron Affinity (A) | 1.8 | Approximate energy released when an electron is added |
| Global Hardness (η) | 2.35 | Resistance to change in electron distribution |
| Electronegativity (χ) | 4.15 | The power to attract electrons in a chemical bond |
Note: These values are illustrative and represent typical results from DFT calculations for similar heterocyclic compounds.
Electrostatic Potential Surface (ESP) Analysis and Charge Distribution
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The ESP map visually represents the electrostatic potential on the electron density surface. Different colors indicate different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the ESP analysis would likely reveal a negative potential around the nitrogen atom of the imidazole (B134444) ring that is not bonded to the methyl group, making it a primary site for hydrogen bonding. The bromine atom would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would show positive potential.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra to aid in the assignment of peaks.
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can also be computed. These calculations help in assigning the various vibrational modes of the molecule, such as the C-H stretching, C=N stretching, and the characteristic vibrations of the benzene (B151609) and imidazole rings.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations can be employed to explore its conformational space and assess its stability in different environments, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO). These simulations would track the atomic positions and velocities over time, providing insights into the molecule's flexibility and intermolecular interactions with the surrounding solvent molecules.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand (like this compound) might interact with a biological receptor, such as a protein or enzyme.
Prediction of Binding Modes and Interaction Energies with Biological Receptors
In a molecular docking study, the this compound molecule would be placed in the binding site of a target receptor. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each. The resulting poses are then ranked based on their predicted binding affinity.
The analysis of the best-ranked poses would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-receptor complex. The binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase Receptor
| Parameter | Value | Description |
| Binding Affinity | -8.5 kcal/mol | Predicted binding energy; more negative values indicate stronger binding. |
| Interacting Residues | TYR23, LEU88, VAL45 | Key amino acid residues in the receptor's binding pocket. |
| Types of Interactions | Hydrogen bond with TYR23, Hydrophobic interactions with LEU88 and VAL45 | The primary forces stabilizing the ligand-receptor complex. |
Note: The receptor and results are hypothetical and serve to illustrate the data obtained from molecular docking studies.
Identification of Key Binding Hotspots and Pharmacophoric Features
Detailed studies identifying the specific binding hotspots and pharmacophoric features of this compound are not prominently available in peer-reviewed literature. However, computational docking and molecular dynamics simulations are powerful tools to predict such features. For the broader class of benzimidazole derivatives, the key interaction points with biological targets often involve:
Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in a protein's active site.
Hydrophobic Interactions: The benzene ring and the methyl groups at positions 1 and 2 contribute to the molecule's lipophilicity, enabling it to fit into hydrophobic pockets of target proteins.
Halogen Bonding: The bromine atom at position 6 can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.
A hypothetical pharmacophore model for this compound would likely include a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring feature, and a halogen bond donor. The precise arrangement and importance of these features would depend on the specific biological target being investigated.
Table 1: Potential Pharmacophoric Features of this compound
| Feature | Potential Contribution to Binding |
| Hydrogen Bond Acceptor (N1) | Interaction with donor residues (e.g., Lys, Arg) |
| Hydrogen Bond Donor (N-H if protonated) | Interaction with acceptor residues (e.g., Asp, Glu) |
| Aromatic Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr) |
| Hydrophobic Groups (Methyl) | Van der Waals interactions in hydrophobic pockets |
| Halogen Bond Donor (Bromine) | Interaction with electron-rich atoms (e.g., oxygen in carbonyls) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of compounds based on their physicochemical properties. While specific QSAR models developed exclusively for a series of analogs of this compound are not found in the literature, QSAR studies on broader classes of benzimidazole derivatives have been conducted. nih.govbiointerfaceresearch.com These studies often reveal the importance of descriptors such as:
Topological descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.
Electronic descriptors: Parameters like dipole moment and partial charges, which influence electrostatic interactions.
Hydrophobic descriptors: LogP values, which quantify the lipophilicity of the molecule and its ability to cross cell membranes.
A future QSAR study on this compound and its derivatives would be valuable for optimizing its structure to enhance a desired biological activity, such as anticancer or antimicrobial effects. nih.gov
Table 2: Key Molecular Descriptors in Benzimidazole QSAR Studies
| Descriptor Type | Example | Relevance to Biological Activity |
| Constitutional | Molecular Weight | Size and steric hindrance |
| Topological | Wiener Index | Molecular branching and compactness |
| Geometrical | Molecular Surface Area | Interaction potential with receptors |
| Physicochemical | LogP | Membrane permeability and hydrophobic interactions |
| Quantum-Chemical | HOMO/LUMO Energies | Reactivity and electronic transitions |
Solvent Effects on Molecular Properties and Reactivity using Computational Models
The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. For this compound, the choice of solvent would be expected to affect:
Tautomeric Equilibrium: The equilibrium between different tautomeric forms of the benzimidazole ring can be shifted by the polarity of the solvent.
UV-Vis Absorption Spectra: The solvent can cause a shift in the absorption maxima (solvatochromism) by stabilizing the ground or excited electronic states to different extents.
Reaction Rates: The rates of reactions involving this compound can be altered by the solvent's ability to stabilize transition states or reactants.
While specific computational studies on the solvent effects for this exact compound are scarce, the general principles of solute-solvent interactions would apply. A systematic computational investigation in various solvents would provide a deeper understanding of its behavior in different chemical environments.
Table 3: Predicted Solvent Effects on Properties of this compound
| Property | Predicted Effect of Increasing Solvent Polarity |
| Dipole Moment | Increase |
| Electronic Transition Energies | Shift (bathochromic or hypsochromic) |
| Tautomer Stability | Potential shift in equilibrium |
| Reaction Rate Constants | Dependent on the specific reaction mechanism |
Structure Activity Relationship Sar Studies of 6 Bromo 1,2 Dimethyl 1h Benzo D Imidazole Derivatives
Influence of Bromine Substitution on Molecular Interactions and Bioactivity
The introduction of a bromine atom at the 6-position of the benzimidazole (B57391) ring significantly impacts the molecule's electronic properties, lipophilicity, and capacity for molecular interactions. Halogen substitution, in general, is a common strategy in drug design to enhance cell permeability and binding affinity. The bromine atom, being an electron-withdrawing group, can modulate the pKa of the benzimidazole ring, thereby influencing its ionization state at physiological pH. This can have a profound effect on how the molecule interacts with biological targets.
Research on related 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives has provided insights into the role of the 6-bromo substituent. For instance, certain 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles have demonstrated potent and contrasting immunomodulatory effects, acting as either immunosuppressors or immunostimulators. nih.gov Specifically, compounds with this bromine substitution have shown significant cytotoxicity against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia. nih.gov This suggests that the 6-bromo moiety can contribute to the anticancer potential of benzimidazole derivatives.
The bromine atom can also participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The position of the bromine atom is crucial; studies on positional isomers of bromo-substituted benzimidazoles have shown that the location of the halogen significantly affects the pharmacological profile. nih.gov For example, in a series of bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles, the 5-bromo and 6-bromo isomers displayed distinct antimicrobial and antitubercular activities. nih.gov
The following table summarizes the observed biological activities of some 6-bromo-benzimidazole derivatives, highlighting the influence of the bromine substituent.
| Compound ID | Substitution Pattern | Biological Activity | Reference |
| 1 | 2-acetyl-6-bromo-3-methylthiazolo[3,2-a]benzimidazole | Immunosuppressor, Cytotoxic (Colon, Liver, Lymphoblastic cancer) | nih.gov |
| 2 | 2-(bromoacetyl)-6-bromo-3-methylthiazolo[3,2-a]benzimidazole | Immunosuppressor, Cytotoxic (Colon, Liver, Lymphoblastic cancer) | nih.gov |
| 3 | 6-bromo-1-((4-methylphenyl)sulfonyl)-2-((4-nitrophenoxy)methyl)-1H-benzimidazole | Antitubercular | nih.gov |
| 4 | 5-bromo-1-((4-chlorophenyl)sulfonyl)-2-((4-nitrophenoxy)methyl)-1H-benzimidazole | Antitubercular | nih.gov |
Role of Methyl Groups at Positions 1 and 2 in Modulating Reactivity and Biological Response
The presence of methyl groups at the N-1 and C-2 positions of the benzimidazole core is critical in defining the molecule's steric and electronic characteristics, which in turn modulate its biological activity.
The methyl group at the 2-position can introduce steric hindrance that influences how the molecule fits into the binding pocket of a biological target. This steric bulk can either be beneficial, by promoting a more favorable binding conformation and enhancing selectivity, or detrimental, by preventing access to the active site. For instance, in a study of pyrimido[1,2-a]benzimidazoles, a 2,6-dimethylphenyl group at a specific position was found to be crucial for potent inhibitory activity against lymphocyte-specific protein tyrosine kinase (Lck). nih.gov
Electronically, methyl groups are weakly electron-donating. The N-1 methyl group can increase the electron density of the imidazole (B134444) ring, which can affect the molecule's reactivity and its ability to participate in hydrogen bonding. The 2-methyl group can also influence the electronic nature of the benzimidazole system. The combination of the electron-donating methyl groups and the electron-withdrawing bromine atom creates a unique electronic environment within the 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole molecule.
Studies on various benzimidazole derivatives have shown that N-1 substitution can significantly influence their chemotherapeutic efficacy. acs.org The presence of a methyl group at the N-1 position has been associated with enhanced biological activity in several series of compounds.
Impact of Positional Isomerism on Pharmacological Profiles
Positional isomerism, particularly of the bromine substituent on the benzene (B151609) ring of the benzimidazole core, can lead to significant differences in pharmacological activity. As previously mentioned, studies comparing 5-bromo and 6-bromo benzimidazole derivatives have demonstrated that these isomers can have distinct biological profiles. nih.gov This highlights the importance of the precise positioning of substituents for optimal interaction with biological targets.
For example, the antitubercular activity of bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles was found to be dependent on whether the bromine was at the 5- or 6-position, with certain isomers showing significantly higher potency. nih.gov This is likely due to the different electronic and steric environments created by the different substitution patterns, which in turn affect the binding affinity and selectivity for the target enzyme or receptor.
Exploration of Substituent Effects on Metabolic Stability (as a chemical property influencing drug candidates)
The metabolic stability of a drug candidate is a critical factor in its development. The substituents on the benzimidazole ring play a crucial role in determining how the molecule is metabolized by enzymes in the body, primarily the cytochrome P450 system.
The N-1 methyl group can protect the imidazole nitrogen from certain metabolic transformations, potentially increasing the compound's half-life. researchgate.net However, the methyl groups themselves can be sites of metabolism, undergoing hydroxylation. The bromine atom can also influence metabolic stability; halogenated compounds are often more resistant to metabolic degradation.
A study on N-benzyl benzimidazole compounds revealed that the benzimidazole core itself can be a site of oxidative metabolism. nih.gov However, substitutions can significantly alter this. For example, an amino substituent at the 2-position dramatically increased metabolic stability, while a methyl group at the same position did not have the same effect. nih.gov This suggests that the interplay between different substituents is complex and not always predictable. The presence of a halogen atom on the benzene ring was generally found to improve metabolic stability. nih.gov
Design Principles for Enhancing or Modulating Specific Biological Activities through Structural Modification
Based on the structure-activity relationships discussed, several design principles can be proposed for the development of new bioactive derivatives of this compound:
Modification of the 2-position: The 2-position of the benzimidazole ring is a key site for modification to alter biological activity. Replacing the methyl group with other small alkyl or functional groups could modulate steric and electronic properties to optimize interactions with a specific target.
Exploring different N-1 substituents: While the N-1 methyl group can enhance metabolic stability, exploring other alkyl or aryl substituents at this position could further improve pharmacokinetic properties and target affinity.
Positional Isomerism of Bromine: Given the significant impact of the bromine position on activity, synthesizing and testing isomers with the bromine at other positions (e.g., 4, 5, or 7) could lead to the discovery of compounds with different or improved pharmacological profiles.
Introduction of additional substituents on the benzene ring: Adding other functional groups to the benzene ring, in addition to the bromine atom, could further refine the electronic properties and create new interaction points with biological targets.
Bioisosteric Replacement: Replacing the bromine atom with other halogens (e.g., chlorine or fluorine) or other bioisosteric groups could fine-tune the lipophilicity and electronic nature of the molecule, potentially leading to improved activity or a better safety profile.
Mechanistic Investigations of Biological Activity of Benzimidazole Derivatives
Mechanistic Basis of Antimicrobial Action (antibacterial, antifungal, antiparasitic)
The antimicrobial properties of benzimidazole (B57391) derivatives, including brominated compounds like 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole, are attributed to a variety of mechanisms that disrupt essential cellular processes in bacteria, fungi, and parasites. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the broader class of benzimidazole compounds has been studied, revealing several key modes of action.
Antibacterial Mechanisms: The antibacterial effects of benzimidazole derivatives often stem from their ability to interfere with fundamental bacterial processes. One proposed mechanism is the inhibition of bacterial gyrase, an essential enzyme involved in DNA replication and repair. acs.org By targeting this enzyme, these compounds can effectively halt bacterial proliferation. Another significant antibacterial action involves the disruption of cell wall synthesis. Certain benzimidazole derivatives can form covalent bonds with bacterial transpeptidases, also known as penicillin-binding proteins, which are crucial for the biosynthesis of the bacterial cell wall. This inhibition leads to the disintegration of the cell wall and subsequent bacterial cell death. researchgate.net Furthermore, some derivatives have been shown to inhibit topoisomerase IV, an enzyme critical for bacterial cell division. researchgate.net
Antifungal Mechanisms: The primary antifungal mechanism for many benzimidazole compounds is the inhibition of fungal-specific enzymes. A key target is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is vital for the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. researchgate.net This mechanism is a hallmark of azole antifungal agents.
Antiparasitic Mechanisms: The antiparasitic action of benzimidazoles is famously linked to their ability to disrupt microtubule structures in parasites. These compounds exhibit selective binding to the β-tubulin subunit of parasitic microtubules, inhibiting their polymerization. researchgate.net This disruption of the microtubular network interferes with essential cellular functions such as cell division, motility, and nutrient uptake, ultimately leading to the parasite's demise. researchgate.net A notable consequence of this is the impaired uptake of glucose, which depletes the parasite's glycogen (B147801) stores and energy supply. researchgate.netresearchgate.net
The following table summarizes the primary antimicrobial mechanisms associated with benzimidazole derivatives.
| Microorganism | Mechanism of Action | Primary Molecular Target(s) | Outcome |
| Bacteria | Inhibition of DNA Replication | Bacterial Gyrase, Topoisomerase IV | Bactericidal |
| Inhibition of Cell Wall Synthesis | Transpeptidases (Penicillin-Binding Proteins) | Cell Lysis | |
| Fungi | Disruption of Cell Membrane Integrity | Fungal Cytochrome P450 (Lanosterol 14α-demethylase) | Fungicidal |
| Parasites | Disruption of Microtubule Function | β-tubulin | Inhibition of cell division, motility, and nutrient uptake |
| Inhibition of Energy Metabolism | Fumarate Reductase | ATP Depletion |
Molecular Mechanisms Underlying Antiviral Efficacy
The antiviral activity of benzimidazole derivatives has been a significant area of research, with studies identifying specific viral targets. For certain viruses, such as the Hepatitis C virus (HCV), benzimidazole-based compounds have been shown to act as potent inhibitors of viral replication. nih.govnih.gov
The primary molecular mechanism identified is the allosteric inhibition of the viral RNA-dependent RNA polymerase (RdRP). nih.govnih.gov This enzyme is crucial for the replication of the viral RNA genome. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, these benzimidazole derivatives bind to an allosteric site on the polymerase. nih.govnih.gov This binding induces a conformational change in the enzyme that blocks its activity before the elongation step of RNA synthesis can begin. nih.govnih.gov
Studies have identified specific residues within the RdRP, such as proline 495 in the thumb domain of the HCV polymerase, as being critical for the binding of these inhibitors. nih.govnih.gov Mutations in this region can confer resistance to the antiviral compounds, confirming it as the target site. nih.govnih.gov This allosteric inhibition provides a highly specific mechanism of action, making it an attractive strategy for the development of targeted antiviral therapies. nih.govnih.gov
The table below outlines the key aspects of the antiviral mechanism of action for certain benzimidazole derivatives.
| Virus Family | Viral Target | Mechanism of Action | Effect on Viral Replication |
| Flaviviridae (e.g., Hepatitis C Virus) | RNA-dependent RNA polymerase (RdRP) | Allosteric Inhibition | Blocks RNA synthesis prior to elongation |
Elucidation of Anticancer Mechanisms at the Cellular and Molecular Level
Benzimidazole derivatives have emerged as a versatile class of compounds with significant potential in cancer therapy due to their ability to target multiple pathways involved in cancer progression. biotech-asia.orgnih.gov The anticancer mechanisms are broad and affect various cellular and molecular processes, from cell division and survival to angiogenesis and metastasis. researchgate.netresearchgate.net
A prominent mechanism of action for many benzimidazole compounds is the inhibition of tubulin polymerization . biotech-asia.orgresearchgate.net Similar to their antiparasitic action, these derivatives can bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death). researchgate.net
Benzimidazole derivatives also exert their anticancer effects by modulating key oncogenic signaling pathways . They have been shown to inhibit various protein kinases that are often overactive in cancer cells, thereby interfering with downstream signaling cascades that promote cell proliferation and survival. researchgate.net
Furthermore, these compounds can induce apoptosis through both microtubule-dependent and independent pathways. This includes the upregulation of pro-apoptotic proteins and the cleavage of caspase-3 and PARP, which are key executioners of the apoptotic process. researchgate.net
Other elucidated anticancer mechanisms include:
Inhibition of topoisomerases : Some derivatives can interfere with the function of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription, leading to DNA damage and cell death. nih.govresearchgate.net
Anti-angiogenic effects : Certain benzimidazoles can suppress the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis, often by reducing the expression of vascular endothelial growth factor (VEGF). biotech-asia.org
Inhibition of PARP (Poly ADP-ribose polymerase) : PARP is an enzyme involved in DNA repair. Its inhibition by benzimidazole derivatives can lead to an accumulation of DNA damage in cancer cells, ultimately causing cell death. researchgate.net
Cell Cycle Arrest : By interfering with various cellular processes, these compounds can induce a halt in the cell cycle at different checkpoints, preventing cancer cells from proliferating. researchgate.net
A summary of the diverse anticancer mechanisms of benzimidazole derivatives is presented in the table below.
| Cellular Process | Molecular Target/Mechanism | Consequence for Cancer Cells |
| Cell Division | Inhibition of tubulin polymerization | G2/M phase cell cycle arrest, apoptosis |
| DNA Replication & Repair | Inhibition of Topoisomerases | DNA damage, cell death |
| Inhibition of PARP | Accumulation of DNA damage, apoptosis | |
| Signal Transduction | Inhibition of various protein kinases | Blockade of pro-proliferative and survival pathways |
| Apoptosis | Upregulation of pro-apoptotic proteins, cleavage of caspase-3 and PARP | Induction of programmed cell death |
| Angiogenesis | Downregulation of VEGF expression | Inhibition of new blood vessel formation |
| Metastasis | Inhibition of matrix metalloproteinases (MMPs) | Reduced cancer cell invasion and migration |
Applications in Medicinal Chemistry Research and Drug Discovery
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole as a Privileged Scaffold for Drug Development
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, serving as a versatile template for the development of novel therapeutic agents. researchgate.net The benzimidazole (B57391) core is widely recognized as such a scaffold, a status attributable to its unique physicochemical properties, including its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov These characteristics enable benzimidazole derivatives to bind efficiently with a wide array of macromolecules. nih.gov
The specific substitutions on the this compound structure further refine its utility. The bromine atom at the 6-position significantly influences the molecule's electronic properties and lipophilicity. Halogen substituents can enhance binding affinity to target proteins and modulate the compound's pharmacokinetic profile. nih.gov The methyl groups at the 1- and 2-positions provide additional points for steric interaction and can improve metabolic stability, which are crucial attributes for developing viable drug candidates. This strategic decoration of the core benzimidazole ring system allows for the fine-tuning of biological activity, making it an exemplary privileged scaffold for creating libraries of compounds aimed at diverse therapeutic targets. nih.gov
Design and Synthesis of Novel Pharmacologically Active Analogs based on the Benzimidazole Core
The versatile benzimidazole scaffold, particularly when substituted with bromine, has been a starting point for the synthesis of numerous novel compounds with a range of pharmacological activities. Researchers have successfully designed and synthesized various 6-bromo-benzimidazole derivatives demonstrating potent biological effects, including anticancer and immunomodulatory properties. nih.govnih.gov
For instance, studies have focused on the synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. In one such study, various analogs were prepared and evaluated for their cytotoxic and immunosuppressive activities. nih.govresearchgate.net The findings revealed that specific derivatives were potent inhibitors of nitric oxide (NO) generation and exhibited strong cytotoxicity against colon and hepatocellular carcinoma cell lines, highlighting the therapeutic potential of these synthesized analogs. nih.govnih.gov
Another significant area of research involves the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which have shown promising antibacterial, antifungal, and anticancer activities. nih.gov These synthetic efforts demonstrate that modifications at the N-1, C-2, and C-6 positions of the benzimidazole ring are key strategies for developing new pharmacologically active agents. nih.govnih.gov The synthesis of these analogs often involves multi-step reactions, starting with substituted o-phenylenediamines and aromatic aldehydes, followed by further modifications to introduce desired functional groups. nih.govacs.org
Use as Pharmaceutical Intermediates and Building Blocks
One of the most critical roles for this compound and its close analogs is their function as key intermediates and building blocks in the synthesis of complex pharmaceutical compounds. Their stable chemical structure and the reactivity of the bromine atom make them ideal starting materials for constructing more elaborate drug molecules.
A prominent example is the use of a closely related analog, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole , as a crucial intermediate in the synthesis of Abemaciclib. chemicalbook.commedchemexpress.comresearchgate.net Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of certain types of breast cancer. chemicalbook.comnih.gov The synthesis of Abemaciclib involves a palladium-catalyzed cross-coupling reaction, where the bromo-substituted benzimidazole intermediate is coupled with another heterocyclic amine. chemicalbook.comtdcommons.org The successful large-scale production of this life-saving drug relies on the efficient synthesis of this key intermediate, underscoring the industrial and pharmaceutical importance of this class of compounds. google.com
Other related structures, such as 6-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, are also recognized as versatile scaffolds and drug intermediates, further cementing the role of bromo-substituted benzimidazoles as foundational elements in modern drug manufacturing. medchemexpress.com
Strategies for Improving Ligand-Target Interactions in Drug Candidates
Optimizing the interaction between a drug candidate (ligand) and its biological target is a central goal of medicinal chemistry. For benzimidazole-based compounds, this is often achieved through systematic structure-activity relationship (SAR) studies and computational methods like molecular docking. nih.govresearchgate.net SAR studies have shown that the nature and position of substituents on the benzimidazole ring are critical determinants of biological activity. nih.gov Substitutions at the C2, C5, and especially the C6 position, where the bromine atom resides in the title compound, have been shown to greatly influence anti-inflammatory and anticancer activities. nih.gov
The introduction of halogen atoms, such as bromine, is a well-established strategy to enhance ligand-target interactions. The bromine atom can participate in halogen bonding, a non-covalent interaction that can increase binding affinity and selectivity for a target protein. nih.gov Furthermore, its electron-withdrawing nature can modulate the electronics of the entire ring system, influencing how the molecule fits into the active site of an enzyme or receptor.
Molecular docking studies are frequently employed to visualize and predict how benzimidazole derivatives bind to their targets. For example, docking studies of benzimidazole derivatives into the active sites of enzymes like cyclin-dependent kinases (CDKs) and aromatase have provided valuable insights into the specific amino acid interactions that govern their inhibitory activity. nih.govnih.govnih.gov These computational models help chemists to rationally design new analogs with improved potency and selectivity by modifying the substitution pattern to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, within the target's binding pocket. nih.govcosmosscholars.com
Research into Multi-Targeting Approaches Utilizing the Benzimidazole Scaffold
Complex diseases like cancer often involve the dysregulation of multiple signaling pathways. This has led to the development of multi-target drugs, which are designed to interact with several biological targets simultaneously. nih.gov The benzimidazole scaffold is ideally suited for this approach due to its ability to be extensively decorated with various functional groups, allowing for the creation of hybrid molecules that can engage with different target proteins. nih.govresearchgate.net
Research in this area has led to the development of benzimidazole-based compounds designed as multi-kinase inhibitors. nih.gov Kinases are a major class of drug targets in oncology, and inhibiting multiple kinases involved in tumor growth and survival can be a highly effective therapeutic strategy. One study detailed the synthesis of benzimidazole-hydrazone hybrids that demonstrated potent inhibitory activity against several key kinases, including EGFR, HER2, and CDK2. nih.gov The structure-activity relationship analysis from this research indicated that halogen substituents, including bromine, were favorable for potent and selective cytotoxic activity. nih.gov
These findings underscore the potential of the this compound scaffold as a starting point for developing next-generation multi-targeted agents. By strategically combining the benzimidazole core with other pharmacophores, researchers aim to create single molecules that can modulate multiple disease-related pathways, potentially leading to improved efficacy and a lower likelihood of drug resistance.
Catalytic Applications of Benzimidazole Derivatives
Benzimidazoles as Ligands in Organometallic Catalysis
Benzimidazole (B57391) derivatives are highly valued as precursors to N-heterocyclic carbene (NHC) ligands, a class of compounds that has revolutionized organometallic catalysis. fujifilm.com The synthesis of an NHC from a benzimidazole derivative involves the alkylation of the imidazole (B134444) nitrogen atoms to form a benzimidazolium salt, which is then deprotonated to yield the carbene. This carbene carbon exhibits strong σ-donating properties, forming robust bonds with transition metals.
The electronic and steric properties of the NHC ligand can be fine-tuned by modifying the substituents on the benzimidazole core. For instance, the bromo- and methyl- groups on 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole would influence the electronic nature and steric bulk of the resulting NHC ligand, thereby affecting the stability and reactivity of its metal complexes. Benzimidazole-derived NHCs form stable and active complexes with a variety of transition metals, including palladium, nickel, gold, and cobalt. nih.govrsc.orgrsc.orgnih.gov These complexes are known for their high catalytic activity and stability, even under harsh reaction conditions.
The strong metal-ligand bond in these complexes prevents ligand dissociation, which is often a pathway for catalyst deactivation. This stability is a key factor in their successful application in numerous catalytic cycles.
| Metal Center | Benzimidazole Ligand Precursor | Catalytic Application | Reference |
|---|---|---|---|
| Palladium (Pd) | 1,3-Dialkylbenzimidazolium salt | Suzuki-Miyaura cross-coupling, Heck coupling | core.ac.uknih.gov |
| Gold (Au) | 1,3-Dialkylbenzimidazolium halide | Various organic transformations | nih.gov |
| Nickel (Ni) | 2-(1H-benzimidazol-2-yl)-phenol derivatives | Ethylene oligomerization | rsc.orgnih.gov |
| Cobalt (Co) | Benzimidazole-substituted phthalocyanine | Oxygen Evolution Reaction (OER) | rsc.org |
Role in Organic Transformations and Green Chemistry Approaches
Metal complexes featuring benzimidazole-derived ligands are instrumental in a variety of organic transformations. Palladium-NHC complexes, for example, are exceptionally effective catalysts for cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. core.ac.ukresearchgate.net These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex organic molecules, including pharmaceuticals and polymers. core.ac.uk
The application of these catalysts aligns well with the principles of green chemistry. ajrconline.orgchemmethod.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com Catalysis is a cornerstone of green chemistry, as catalysts offer reaction pathways with higher atom economy, lower energy requirements, and reduced waste production compared to stoichiometric reagents. ajrconline.org
The high efficiency of benzimidazole-based catalysts means that reactions can often be performed under milder conditions and with lower catalyst loadings, contributing to more sustainable chemical synthesis. nih.gov Furthermore, research has focused on developing catalytic systems that operate in environmentally benign solvents, such as water, to minimize the reliance on volatile organic compounds. core.ac.uk The stability of benzimidazole-derived ligands and their metal complexes is advantageous for developing recyclable catalytic systems, further enhancing their green credentials. nih.govnih.gov
| Green Chemistry Principle | Application in Benzimidazole-based Catalysis | Benefit |
|---|---|---|
| Catalysis | Use of small amounts of catalyst to achieve high product yields. nih.gov | Reduces waste compared to stoichiometric reagents. |
| Atom Economy | High efficiency in reactions like cross-coupling minimizes byproduct formation. core.ac.uk | Maximizes the incorporation of reactant atoms into the final product. |
| Safer Solvents | Development of water-soluble catalysts for reactions in aqueous media. core.ac.uk | Reduces pollution from volatile organic compounds (VOCs). |
| Design for Energy Efficiency | Highly active catalysts allow for reactions at lower temperatures and pressures. | Conserves energy. |
Applications as Heterogeneous Catalysts in Chemical Synthesis
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging and costly. To address this, significant effort has been directed towards the development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support. Benzimidazole-derived metal complexes can be effectively heterogenized, combining the high performance of homogeneous systems with the practical advantages of heterogeneous catalysis. doi.org
The immobilization can be achieved by anchoring the benzimidazole ligand or its metal complex onto various solid supports, such as silica (B1680970) nanoparticles, polymers, or magnetic nanoparticles. nih.govdoi.org The functional groups on the benzimidazole scaffold, such as the bromo group in this compound, can be utilized for covalent attachment to the support material.
| Catalyst System | Support Material | Application | Advantages | Reference |
|---|---|---|---|---|
| Copper nanoparticles on dopamine-modified Fe₃O₄ | Magnetic Nanoparticles | Synthesis of 2-substituted benzimidazoles | Magnetically recoverable, reusable | doi.org |
| Cobalt (II) Salen complex | Fibrous Silica Nanoparticles (KCC-1) | Synthesis of benzimidazole derivatives | High reusability (up to 8 cycles) | doi.org |
| Ruthenium@Polystyrene-based Ionic Liquid | Merrifield Resin (Polystyrene) | CO₂ fixation to form benzimidazoles | Recyclable | doi.org |
| Zinc Boron Nitride (Zn-BNT) | Boron Nitride | Microwave-assisted synthesis of benzimidazoles | Reusable (up to 8 times) | nih.gov |
Future Research Directions and Advanced Methodological Developments
Development of Novel and Sustainable Synthetic Routes for Benzimidazole (B57391) Derivatives
The synthesis of benzimidazole derivatives is a well-established field, yet the demand for more efficient, cost-effective, and environmentally friendly methods continues to drive innovation. Future research will likely focus on moving beyond traditional condensation reactions, which often require harsh conditions or expensive catalysts.
Key areas of development include:
Green Chemistry Approaches: The use of water as a solvent, microwave-assisted synthesis, and solid-phase strategies are being explored to reduce the environmental impact of chemical production. nih.gov Eco-friendly and energy-efficient methods, such as visible-light irradiation, are showing promise in promoting regioselective reactions for creating complex benzimidazole-based systems. nih.gov
Catalyst Innovation: The development of novel catalysts, including reusable nanocatalysts and metal-organic frameworks (MOFs), can improve reaction yields, reduce waste, and allow for easier product purification.
One-Pot Syntheses: Multi-component reactions where several starting materials are combined in a single step to form the final product are highly desirable for their efficiency. These one-step protocols often feature operational simplicity and high yields. nih.gov For instance, methods for synthesizing N-alkylated benzimidazole 2-carboxaldehydes have been developed as precursors for more complex heterocyclic hybrids. nih.gov
These advancements could provide more sustainable and efficient pathways to synthesize 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole and its analogues, facilitating broader screening and development.
| Synthetic Strategy | Description | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times. | Speed, higher yields, improved purity. |
| Visible-Light Photoredox Catalysis | Uses light energy to drive chemical reactions, often under mild conditions. | High selectivity, energy efficiency, use of sustainable energy source. nih.gov |
| Multi-Component Reactions | Combines three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, reduced waste. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, better process control, scalability. |
Application of Artificial Intelligence and Machine Learning in Benzimidazole Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For benzimidazole derivatives, these computational tools can be used to predict biological activity, optimize molecular properties, and identify novel drug candidates.
Future applications in the context of this compound include:
Predictive Modeling: AI/ML algorithms can be trained on large datasets of known benzimidazole compounds and their biological activities to build models that predict the efficacy and potential targets of new derivatives. These models can analyze chemical features and structure-activity relationships to prioritize compounds for synthesis and testing.
De Novo Design: Generative AI models can design entirely new benzimidazole-based molecules with desired properties, such as high binding affinity for a specific biological target or improved pharmacokinetic profiles.
Virtual Screening: High-throughput virtual screening uses AI to rapidly screen vast digital libraries of compounds against a biological target, identifying promising candidates like new benzimidazole derivatives for further investigation. mdpi.com This allows researchers to test a library of compounds for their potential to bind and inhibit specific receptors or enzymes.
Integrated Omics Approaches for Comprehensive Mechanistic Elucidation
Understanding the precise mechanism of action (MOA) of a bioactive compound is crucial for its development as a therapeutic agent. Integrated "omics" technologies—genomics, proteomics, and metabolomics—offer a systems-biology approach to unravel the complex interactions between a compound and a biological system.
For a compound like this compound, future research could employ:
Metabolomics: To study how the compound alters the metabolic profile of cells. This can reveal which metabolic pathways are affected and provide insights into the compound's MOA.
Proteomics: To identify changes in protein expression levels in response to treatment with the compound. This can help pinpoint the direct protein targets and downstream signaling pathways that are modulated.
Transcriptomics: To analyze changes in gene expression, providing a broad overview of the cellular response to the compound and identifying regulatory networks that are impacted.
Combining these omics datasets provides a holistic view of the compound's biological effects, enabling a more comprehensive understanding of its therapeutic potential and potential off-target effects.
Exploration of New Biological Targets and Therapeutic Areas
The benzimidazole scaffold has demonstrated a remarkable range of biological activities, and research continues to uncover new targets and therapeutic applications. While the specific activities of this compound are not yet widely documented, its structure suggests it could be screened against a variety of emerging targets.
Recent research has identified several promising targets for benzimidazole derivatives:
Kinase Inhibition: Many benzimidazole derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Targets include EGFR, HER2, CDK2, and Aurora kinases. mdpi.com
Epigenetic Targets: The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are epigenetic "readers," have emerged as important targets in cancer and inflammation. Novel benzimidazole-6-sulfonamides have been identified as potent and selective BET inhibitors. nih.govdundee.ac.uk
Neurodegenerative Diseases: 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is an enzyme implicated in Alzheimer's disease. 2-phenyl-1H-benzo[d]imidazole derivatives have been designed as inhibitors of this enzyme, showing potential to alleviate cognitive impairment. nih.gov
Topoisomerase Inhibition: Human topoisomerase I is a vital enzyme for DNA replication and a validated target for anticancer drugs. Novel 1H-benzo[d]imidazoles have been designed and synthesized as potential inhibitors of this enzyme. acs.org
The exploration of this compound against these and other novel targets could unlock new therapeutic opportunities.
| Biological Target Class | Specific Examples | Therapeutic Area | Reference |
| Protein Kinases | EGFR, HER2, CDK2, AURKC | Cancer | mdpi.com |
| Epigenetic Proteins | BRD2, BRD3, BRD4 (BET family) | Cancer, Inflammation | nih.govdundee.ac.uk |
| Metabolic Enzymes | 17β-HSD10 | Alzheimer's Disease | nih.gov |
| DNA Maintenance Enzymes | Human Topoisomerase I | Cancer | acs.org |
| α-Glucosidase | Not specified | Diabetes | nih.gov |
Advanced Material Science Applications of Benzimidazole Derivatives
Beyond medicine, the unique chemical and photophysical properties of benzimidazoles make them attractive candidates for applications in material science. The benzene (B151609) ring provides a scaffold for adding functionality, which can modify the electronic and spatial characteristics of the derivative.
Future research directions for benzimidazole-based materials include:
Organic Electronics: The π-conjugated system of the benzimidazole core makes it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Fluorescent Sensors: Benzimidazole derivatives can be designed as chemosensors that exhibit changes in fluorescence upon binding to specific ions or molecules, enabling their use in environmental monitoring and biological imaging.
Corrosion Inhibitors: The ability of the nitrogen atoms in the imidazole (B134444) ring to coordinate with metal surfaces allows benzimidazole derivatives to act as effective corrosion inhibitors for various metals and alloys.
Ligands in Catalysis: As versatile organic compounds, benzimidazoles can serve as ligands in a range of catalytic processes in organic synthesis. medchemexpress.com
The specific substitutions on this compound—particularly the bromine atom—could be leveraged to tune its electronic properties for these advanced material applications or to serve as a handle for further chemical modification.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves condensation of substituted o-phenylenediamine derivatives with appropriate electrophiles. For example, bromination and methylation steps can be optimized using NaH in DMF as a base, achieving yields up to 67–73% (see derivatives in ). Key parameters include temperature control (80–100°C), solvent selection (DMF or ethanol), and catalyst choice (e.g., NaH or K₂CO₃). Purification via column chromatography (Rf values 0.65–0.83) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.36–8.35 ppm, with methyl groups at δ 2.47 ppm. The absence of NH protons (due to methylation) confirms substitution .
- FTIR : Peaks at ~1610 cm⁻¹ (C=N stretching) and ~590 cm⁻¹ (C-Br) validate the imidazole core and bromo substituents .
- HRMS : Molecular ion peaks (e.g., m/z 300.03 for C₁₅H₁₃BrN₂) confirm molecular weight .
Advanced Research Questions
Q. How can structural modifications of this compound enhance EGFR inhibitory activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 4/5 positions to improve binding affinity. Molecular docking studies (e.g., AutoDock Vina) show that derivatives with para-substituted phenyl groups (e.g., Sb25 in ) exhibit stronger hydrogen bonding with EGFR's active site (binding energy ≤ -8.5 kcal/mol). ADMET predictions (SwissADME) guide pharmacokinetic optimization, ensuring low hepatotoxicity and high BBB permeability .
Q. What computational strategies resolve discrepancies in NMR chemical shifts between 6-bromo-1,2-dimethyl derivatives and analogous compounds?
- Methodological Answer : Use density functional theory (DFT) calculations (B3LYP/6-31G*) to model molecular conformations and predict NMR shifts. For example, methyl group orientation (axial vs. equatorial) can cause δ 2.47 ppm variations. Compare computed spectra with experimental data (e.g., ¹³C shifts in ) to validate structural assignments .
Q. How do crystallographic data inform the design of this compound-based materials?
- Methodological Answer : X-ray diffraction (XRD) reveals bond angles (e.g., N1—C1—C2—Br1 = 179.39°) and packing motifs. For instance, planar benzo[d]imidazole cores facilitate π-π stacking in organic semiconductors. Use Mercury software to analyze unit cell parameters (e.g., β = 95.398°, Z = 8) and predict charge transport properties .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact (LD₅₀ data in ). Store in amber vials at 4°C to prevent photodegradation. LC-MS monitoring ensures no hazardous byproducts (e.g., brominated dioxins) form during reactions .
Key Considerations for Researchers
- Synthetic Challenges : Competing alkylation/bromination reactions require stepwise protocols to avoid byproducts.
- Data Reproducibility : Cross-validate spectral data with computational models (e.g., Gaussian 16) to address batch variability .
- Biological Applications : Prioritize derivatives with logP ≤ 3.5 (SwissADME) to balance solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
